molecular formula C24H19BrN2O3S B285067 4-BROMO-N-[(1Z)-3-[(2,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE

4-BROMO-N-[(1Z)-3-[(2,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE

Cat. No.: B285067
M. Wt: 495.4 g/mol
InChI Key: TXONOBKPUWFOJI-QYQHSDTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BROMO-N-[(1Z)-3-[(2,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a naphthalenylidene group, and a benzenesulfonamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[(1Z)-3-[(2,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[(1Z)-3-[(2,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

4-BROMO-N-[(1Z)-3-[(2,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[(1Z)-3-[(2,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

    Modulating Signaling Pathways: Influencing cellular signaling pathways, such as those involved in cell growth and apoptosis.

Comparison with Similar Compounds

4-BROMO-N-[(1Z)-3-[(2,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    4-bromo-N,N-dimethylaniline: A simpler compound with similar bromine and dimethylaniline groups but lacking the naphthalenylidene and sulfonamide moieties.

    Naphthalenylidene derivatives: Compounds with similar naphthalenylidene structures but different substituents.

    Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group but different aromatic substituents.

Properties

Molecular Formula

C24H19BrN2O3S

Molecular Weight

495.4 g/mol

IUPAC Name

(NZ)-4-bromo-N-[3-(2,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C24H19BrN2O3S/c1-15-7-12-21(16(2)13-15)26-23-14-22(19-5-3-4-6-20(19)24(23)28)27-31(29,30)18-10-8-17(25)9-11-18/h3-14,26H,1-2H3/b27-22-

InChI Key

TXONOBKPUWFOJI-QYQHSDTDSA-N

SMILES

CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O)C

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O)C

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O)C

Origin of Product

United States

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